molecular formula C6H6N2 B095154 1,4-Dicyano-2-butene CAS No. 18715-38-3

1,4-Dicyano-2-butene

Cat. No.: B095154
CAS No.: 18715-38-3
M. Wt: 106.13 g/mol
InChI Key: BSVZXPLUMFUWHW-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dicyano-2-butene can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the reaction of 1,3-butadiene with cuprous cyanide or the reaction of 1,4-dichloro-2-butene with sodium cyanide. These methods are preferred due to their high yields and relatively straightforward reaction conditions .

Properties

IUPAC Name

(E)-hex-3-enedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVZXPLUMFUWHW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314365
Record name (3E)-3-Hexenedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tan crystalline solid; [MSDSonline]
Record name 3-Hexenedinitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3232
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

18715-38-3, 1119-85-3
Record name (3E)-3-Hexenedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18715-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexenedinitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexenedinitrile, (3E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018715383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexenedinitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3E)-3-Hexenedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hex-3-enedinitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-hex-3-enedinitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HEXENEDINITRILE, (3E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMI3J48MFI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-HEXENEDINITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5790
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dicyano-2-butene
Reactant of Route 2
1,4-Dicyano-2-butene
Reactant of Route 3
1,4-Dicyano-2-butene
Reactant of Route 4
1,4-Dicyano-2-butene
Reactant of Route 5
1,4-Dicyano-2-butene
Reactant of Route 6
Reactant of Route 6
1,4-Dicyano-2-butene
Customer
Q & A

Q1: What is the molecular structure and formula of 1,4-dicyano-2-butene?

A1: this compound is an organic compound with the molecular formula C6H6N2. It features a four-carbon chain with a double bond between carbons 2 and 3. Two cyano (-CN) groups are attached to carbons 1 and 4, respectively.

Q2: How does this compound interact with transition metals like rhodium and iridium?

A: Research indicates that this compound can act as a bridging ligand between two transition metal centers. [] Specifically, it coordinates through its cyano groups to form dinuclear complexes with rhodium and iridium. This bridging interaction has been observed in complexes incorporating carbonyl and triphenylphosphine ligands as well. []

Q3: Can this compound undergo oxidative addition reactions with metal complexes?

A: Yes, studies have shown that certain iridium complexes containing this compound as a bridging ligand can undergo oxidative addition with halogens like iodine (I2). [] This leads to the formation of new complexes where the halogen atoms are directly bonded to the iridium centers, further demonstrating the reactivity of these systems.

Q4: What are some synthetic applications of this compound?

A: this compound is a valuable reagent in organic synthesis. It can be used to create longer polyene chains through condensation reactions with aldehydes. [] This method has been employed in the synthesis of carotenoids, a class of important natural pigments. []

Q5: Are there any known methods for producing cyanoacetaldehyde from this compound?

A: Yes, ozonolysis of this compound provides a viable pathway for synthesizing cyanoacetaldehyde. [] This reaction highlights the utility of this compound as a precursor for other valuable chemical building blocks.

Q6: What is known about the acidity of this compound?

A: Research suggests that this compound exhibits acidic properties due to the presence of the electron-withdrawing cyano groups. [] Studies on the detritiation of deuterated this compound in aqueous solutions provide insights into its acid-base behavior. []

Q7: Are there any industrial processes for preparing this compound?

A: Patents describe methods for producing this compound. One such process involves reacting dihalo-butenes (e.g., 1,2-dihalo-3-butene or 1,4-dihalo-2-butene) with hydrogen cyanide. [] This highlights the industrial relevance of this compound and its potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.